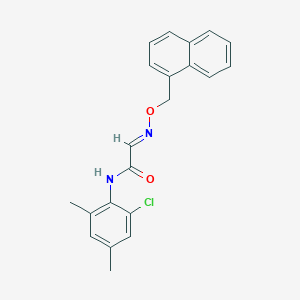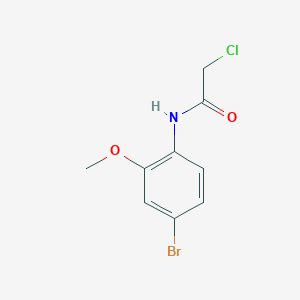
4-cyano-N-(2,6-dimethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyano-N-(2,6-dimethylphenyl)benzamide, also known as CDPPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory.
作用機序
4-cyano-N-(2,6-dimethylphenyl)benzamide acts as a positive allosteric modulator of mGluR5, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This leads to an increase in synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. 4-cyano-N-(2,6-dimethylphenyl)benzamide has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory.
Biochemical and physiological effects:
4-cyano-N-(2,6-dimethylphenyl)benzamide has been shown to have a number of biochemical and physiological effects. It enhances synaptic plasticity by increasing the activity of the mGluR5 receptor. 4-cyano-N-(2,6-dimethylphenyl)benzamide has also been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region involved in executive function and decision-making. 4-cyano-N-(2,6-dimethylphenyl)benzamide has been shown to improve cognitive function in animal models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
4-cyano-N-(2,6-dimethylphenyl)benzamide has a number of advantages for lab experiments. It is a highly selective and potent modulator of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. 4-cyano-N-(2,6-dimethylphenyl)benzamide has also been shown to have a good safety profile in animal studies. However, 4-cyano-N-(2,6-dimethylphenyl)benzamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. 4-cyano-N-(2,6-dimethylphenyl)benzamide also has a short half-life, which means that it needs to be administered frequently to maintain its effects.
将来の方向性
4-cyano-N-(2,6-dimethylphenyl)benzamide has a number of potential future directions for scientific research. One area of interest is the role of mGluR5 in addiction. 4-cyano-N-(2,6-dimethylphenyl)benzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential for the treatment of drug addiction. Another area of interest is the role of mGluR5 in neurodegenerative diseases. 4-cyano-N-(2,6-dimethylphenyl)benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease, suggesting that it may have therapeutic potential for these disorders. Finally, 4-cyano-N-(2,6-dimethylphenyl)benzamide may have potential applications in the treatment of anxiety and depression, as mGluR5 has been implicated in the pathophysiology of these disorders.
合成法
4-cyano-N-(2,6-dimethylphenyl)benzamide can be synthesized through a multistep process that involves the condensation of 2,6-dimethylaniline with 4-cyanobenzoic acid, followed by the reduction of the resulting amide with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
4-cyano-N-(2,6-dimethylphenyl)benzamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-cyano-N-(2,6-dimethylphenyl)benzamide has also been used to study the role of mGluR5 in addiction, anxiety, and depression.
特性
IUPAC Name |
4-cyano-N-(2,6-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-4-3-5-12(2)15(11)18-16(19)14-8-6-13(10-17)7-9-14/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYGFKGXRWTJHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(2,6-dimethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7590750.png)

![3-phenyl-N-[(E)-[3-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B7590768.png)
![N-[5-[4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methylphenyl]methanesulfonamide](/img/structure/B7590774.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)

![methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate](/img/structure/B7590796.png)
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)

![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)


![2-[[5-(4-methoxyphenyl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B7590853.png)
